molecular formula C13H13NO3 B15311264 3-(2,3-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2,3-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B15311264
M. Wt: 231.25 g/mol
InChI Key: YDKGHPFMHAUOTG-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethylphenyl group and a carboxylic acid group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 2,3-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoxazole ring can participate in various chemical interactions, contributing to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylphenyl)-5-methylisoxazole: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.

    3-(2,3-Dimethylphenyl)-4-carboxylic acid: Lacks the isoxazole ring, leading to distinct biological activities and applications.

    5-Methylisoxazole-4-carboxylic acid:

Uniqueness

3-(2,3-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of the dimethylphenyl group, isoxazole ring, and carboxylic acid group

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-5-4-6-10(8(7)2)12-11(13(15)16)9(3)17-14-12/h4-6H,1-3H3,(H,15,16)

InChI Key

YDKGHPFMHAUOTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NOC(=C2C(=O)O)C)C

Origin of Product

United States

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